

# The Pharmacokinetic Profile of Mobocertinib (TAK-788): An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mobocertinib (formerly known as **TAK-788**) is an oral, first-in-class, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRex20ins).[1][2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of mobocertinib, presenting key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the fields of pharmacology, oncology, and drug development.

### **Pharmacokinetic Properties**

Mobocertinib exhibits a pharmacokinetic profile characterized by moderate oral bioavailability, extensive metabolism, and primarily fecal elimination.[3][4] The drug's exposure, as measured by the area under the concentration-time curve (AUC), increases in a dose-proportional manner.[5][6][7]

### **Absorption and Bioavailability**

Following oral administration, mobocertinib is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 4 hours.[5][6][7][8] The absolute oral bioavailability of mobocertinib has been determined to be 37%.[8][9] Co-administration with a



low-fat meal does not have a clinically meaningful effect on the pharmacokinetics of mobocertinib, allowing it to be taken with or without food.[10][11]

### **Distribution**

Mobocertinib has a large apparent volume of distribution at steady-state of 3509 L.[9] The drug and its active metabolites are highly bound to plasma proteins, with protein binding reported to be 99.3% for mobocertinib, 99.5% for its active metabolite AP32960, and 98.6% for AP32914. [1] A significant portion of mobocertinib-related material in plasma is covalently bound to plasma proteins.[3]

### Metabolism

Mobocertinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[4][12][13] The metabolism mainly involves oxidative N-demethylation, leading to the formation of two active metabolites, AP32960 and AP32914, which are approximately equipotent to the parent drug.[1][6][8] These metabolites contribute to the overall systemic exposure.[13] Mobocertinib has been observed to be an auto-inducer of its own metabolism, likely through the induction of CYP3A.[14]

### **Elimination**

The elimination of mobocertinib and its metabolites occurs predominantly through the feces. Following a single oral dose of radiolabeled mobocertinib, approximately 76% of the radioactivity was recovered in the feces, with about 4% found in the urine.[1][3][8] Renal excretion of unchanged mobocertinib is a minor elimination pathway.[3][8] The geometric mean effective half-life of mobocertinib ranges from 11 to 17 hours, supporting once-daily dosing.[5] [6][7]

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of mobocertinib from various studies.



Parameter	Value	Study Population	Reference(s)
Absolute Oral Bioavailability	36.7% (Geometric Mean)	Healthy Adult Males	[3][13]
Median Time to Maximum Concentration (Tmax)	4 hours	Patients with NSCLC	[5][6][7]
Geometric Mean Effective Half-life (t1/2)	11 - 17 hours	Patients with NSCLC [5][6][7]	
Mean Apparent Volume of Distribution (Vd/F)	3509 L	Healthy Volunteers	
Plasma Protein Binding			
Mobocertinib	99.3%	In vitro	[1]
AP32960 (active metabolite)	99.5%	In vitro	[1]
AP32914 (active metabolite)	98.6%	In vitro	[1]
Primary Route of Elimination	Fecal (76%)	Healthy Male Subjects	[1][3]
Primary Metabolizing Enzyme	CYP3A4/5	In vitro / Clinical Studies [4][12][13]	

Table 1: Key Pharmacokinetic Parameters of Mobocertinib.



Dose	Cmax (ng/mL)	AUC0-24 (h*ng/mL)	Study Population	Reference(s)
160 mg once daily (steady- state)	70.4 (Geometric Mean)	951 (Geometric Mean)	Healthy Volunteers	[9]

Table 2: Steady-State Pharmacokinetic Parameters of Mobocertinib at the Recommended Phase 2 Dose.

# Experimental Protocols Absolute Bioavailability and Mass Balance Study (NCT03811834)

This Phase 1, open-label, two-period study was conducted in healthy adult male subjects to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of mobocertinib.[3][13]

- Period 1 (Absolute Bioavailability): Subjects received a single 160 mg oral capsule of mobocertinib followed by a 15-minute intravenous (IV) infusion of 50 μg of [14C]mobocertinib.[3]
- Period 2 (Mass Balance): Subjects received a single 160 mg oral solution of [14C]-mobocertinib.[3]
- Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals to measure concentrations of mobocertinib, its metabolites, and total radioactivity.[3]
- Analytical Methods: Plasma concentrations of mobocertinib and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Radioactivity was measured using liquid scintillation counting.[3]

# Phase 1/2 Dose-Escalation and Expansion Study (NCT02716116)



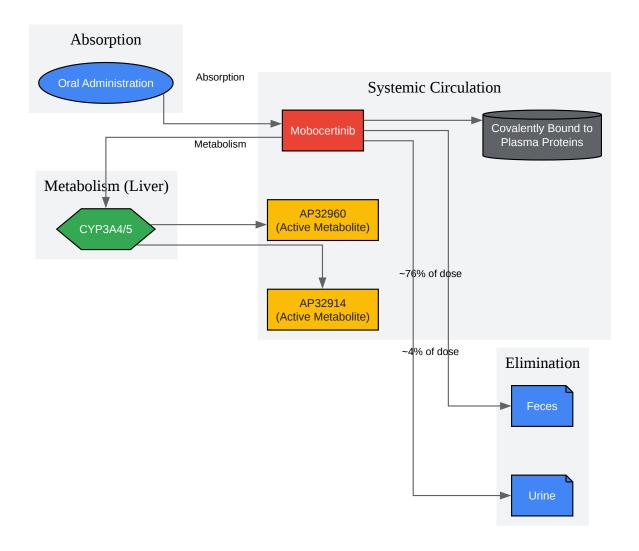
This was a multicenter, open-label, Phase 1/2 trial that evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of mobocertinib in patients with advanced non-small cell lung cancer (NSCLC) with EGFR or HER2 mutations.[6][15][16]

- Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 5 mg once daily, to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6]
- Pharmacokinetic Sampling: Serial blood samples were collected on day 1 and at steadystate (Cycle 2, Day 1) to determine the plasma concentrations of mobocertinib and its active metabolites.[6]
- Analytical Methods: Plasma concentrations were quantified using a validated LC-MS/MS assay.[6]

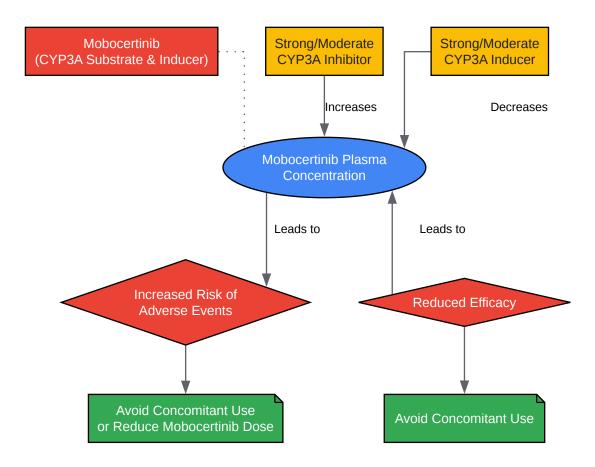
## Visualizations

**Mobocertinib Metabolism and Elimination Pathway** 









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### Foundational & Exploratory





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